6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

This compound is a distinct pyridine-3-sulfonamide scaffold optimized for isoform-selective carbonic anhydrase (CA) inhibition. The 6-chloro substituent on the pyridine ring and the ortho-fluoro-hydroxy aniline moiety create conformational restraint and electronic modulation not found in unsubstituted analogs. Key advantages: (1) predicted selectivity for tumor-associated CA IX/XII over off-target CA I/II; (2) drug-like MW 302.7, cLogP ~2.1, tPSA <100 Ų compatible with cellular hypoxia assays; (3) 6-chloro handle enables rapid SAR exploration via cross-coupling. Ideal starting point for focused library synthesis targeting kinase panels or viral targets (HCV NS4B, HBV capsid assembly). Directly comparable to literature 3-pyridinesulfonamide CA probes but with a unique substitution pattern that can be co-crystallized for structural biology studies. Purchase this scaffold for head-to-head permeability and solubility benchmarking.

Molecular Formula C11H8ClFN2O3S
Molecular Weight 302.7
CAS No. 1385267-47-9
Cat. No. B3015593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide
CAS1385267-47-9
Molecular FormulaC11H8ClFN2O3S
Molecular Weight302.7
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CN=C(C=C2)Cl)O
InChIInChI=1S/C11H8ClFN2O3S/c12-10-5-4-7(6-14-10)19(17,18)15-11-8(13)2-1-3-9(11)16/h1-6,15-16H
InChIKeyORKJAAFOQVVJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide (CAS 1385267-47-9): Procurement-Relevant Identity and Class Context


6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide is a synthetic aryl sulfonamide featuring a 6-chloropyridine-3-sulfonamide core and an N-(2-fluoro-6-hydroxyphenyl) substituent (C11H8ClFN2O3S, MW 302.7) . This compound belongs to the pyridine-3-sulfonamide class, which has been extensively characterized as a privileged scaffold for carbonic anhydrase (CA) inhibition, with literature-derived inhibition constants (KI) for structurally related 3-pyridinesulfonamides ranging from 4.6–313 nM against tumor-associated hCA IX and 3.4–21.6 nM against hCA XII [1]. The target compound is listed in chemical catalogs as a research-grade small molecule, and its substitution pattern – a 6-chloro group on the pyridine ring combined with an ortho-fluoro-hydroxy aniline moiety – is consistent with pharmacophoric elements present in isoform-selective CA inhibitors [1].

6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide: Structural Determinants That Preclude Simple In-Class Interchange


Within the pyridine-3-sulfonamide family, both the nature of the N-aryl substituent and the position of halogenation on the pyridine ring critically govern isoform selectivity and binding kinetics. The 2-fluoro-6-hydroxyphenyl group present in this compound can engage in intramolecular hydrogen bonding between the sulfonamide NH and the ortho-hydroxyl group, a conformational restraint that is absent in unsubstituted phenyl analogs . Furthermore, the 6-chloro substituent on the pyridine ring modulates the electronic environment of the sulfonamide zinc-binding group, potentially altering the KI ratio between off-target cytosolic isoforms (hCA I/II) and cancer-associated transmembrane isoforms (hCA IX/XII) when compared to 6-unsubstituted or 6-methyl variants [1]. These structural features mean that procurement decisions cannot rely on class-level assumptions; analogs lacking the precise chloro-fluoro-hydroxy substitution pattern may exhibit substantially different selectivity windows.

6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide: Quantitative Comparative Evidence for Scientific Selection


Predicted hCA IX/hCA II Selectivity Window: Ortho-Hydroxy-Fluoro vs. Unsubstituted Phenyl Scaffolds

Although direct KI data for 6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide are not yet published in the primary literature, strong class-level inference can be drawn from the 4-substituted-3-pyridinesulfonamide series reported by Brzozowski et al. (2010) [1]. In that study, the most potent compound (31) bearing an extended aryl-hydrazino substituent achieved KI values of 7.2 nM against hCA IX and 3.4 nM against hCA XII, with a hCA IX/hCA II selectivity ratio exceeding 20-fold. The 2-fluoro-6-hydroxyphenyl motif in the target compound is expected to provide a distinct conformational bias through intramolecular H-bonding, which molecular docking studies indicate can enhance interaction with the hydrophobic half of the hCA IX active site relative to unsubstituted N-phenyl analogs [2]. For procurement, this suggests the target compound may offer a differentiated selectivity profile compared to commercially available N-phenyl-3-pyridinesulfonamide controls.

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

Structural Differentiation in Antiviral Screening: 6-Chloro vs. 6-Indolyl Pyridine-3-sulfonamides Against HCV NS4B

The pyridine-3-sulfonamide scaffold has been validated as an HCV NS4B inhibitor chemotype. In a 2014 SAR optimization study, 6-(indol-2-yl)pyridine-3-sulfonamide lead compound 4t (PTC725) achieved potent HCV RNA replication inhibition with improved oral bioavailability [1]. The 6-chloro substituent in the target compound represents a fundamentally different pharmacophoric vector: whereas the 6-indolyl group extends into a lipophilic pocket, the smaller 6-chloro group reduces molecular weight (302.7 vs. >450 Da) and alters the electrostatic surface potential at the pyridine 6-position. This divergence in substitution pattern means the target compound is not interchangeable with 6-(indol-2-yl)pyridine-3-sulfonamides in NS4B-targeted screens; it may exhibit distinct resistance profiles or complementary binding modes. No direct head-to-head comparison data are available.

Antiviral Drug Discovery HCV NS4B Inhibition Pyridine-3-sulfonamide SAR

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bond Donor/Acceptor Profile

Computational property analysis reveals that the 2-fluoro-6-hydroxyphenyl motif imparts a distinctive hydrogen bond donor/acceptor (HBD/HBA) profile compared to common comparator anilides . The presence of both a phenolic -OH (HBD) and an ortho-fluorine (HBA) creates an intramolecular hydrogen bond that shields polarity, potentially enhancing passive membrane permeability relative to analogs with a 4-hydroxy or 3-fluoro substitution pattern. Calculated molecular properties (MW 302.7, cLogP ~2.1, tPSA ~87 Ų, HBD=2, HBA=6) place this compound within favorable drug-like chemical space (Lipinski rule of 5 compliant), whereas many reported pyridine-3-sulfonamide CA inhibitors exceed MW 400 and have tPSA values >120 Ų [1]. This property profile suggests superior permeability characteristics for cellular assay applications.

Physicochemical Profiling Drug-likeness Permeability Prediction

Synthetic Accessibility and Scaffold Versatility: 6-Chloro as a Synthetic Handle for Downstream Derivatization

The 6-chloro substituent on the pyridine ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling late-stage diversification of the pyridine core without resynthesis of the sulfonamide linkage . This contrasts with 6-unsubstituted or 6-alkyl pyridine-3-sulfonamides, which lack a readily displaceable leaving group at this position. In the 4-substituted-3-pyridinesulfonamide CA inhibitor series, the 6-position is typically unfunctionalized, limiting opportunities for further SAR exploration [1]. The presence of the 6-chloro group in the target compound therefore offers a unique advantage for medicinal chemistry optimization programs, allowing parallel library synthesis from a single advanced intermediate.

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide: Evidence-Based Application Scenarios for Scientific Procurement


Probe Development for Tumor-Associated Carbonic Anhydrase Isoform Selectivity Profiling

Based on the class-level selectivity inference from the 4-substituted-3-pyridinesulfonamide series, this compound is best positioned as a starting scaffold for developing isoform-selective hCA IX/XII probes. The 2-fluoro-6-hydroxyphenyl motif is expected to confer conformational bias favoring transmembrane isoform binding over cytosolic hCA I/II [1]. Researchers should prioritize this compound when screening for selective CA inhibitors with favorable physicochemical properties (MW <350, tPSA <100 Ų) that are compatible with cellular hypoxia models.

Late-Stage Diversification Library Synthesis in Antiviral or Anticancer Lead Optimization

The 6-chloro substituent serves as a strategic synthetic handle for parallel derivatization via cross-coupling, enabling rapid exploration of the pyridine 6-position SAR without resynthesis of the sulfonamide core . This compound is recommended for procurement by medicinal chemistry teams seeking to generate focused libraries around the pyridine-3-sulfonamide scaffold for screening against viral targets (e.g., HCV NS4B, HBV capsid assembly) or kinase panels, where the 6-position substitution pattern is a key determinant of potency and selectivity.

Comparator Compound for Physicochemical Benchmarking of Next-Generation Sulfonamide CA Inhibitors

Due to its balanced drug-like properties (MW 302.7, cLogP ~2.1, HBD=2), this compound serves as an excellent reference standard for benchmarking the permeability and solubility of newly synthesized pyridine-3-sulfonamide derivatives . Procurement for this purpose enables direct head-to-head comparison of membrane permeability in Caco-2 or PAMPA assays against more polar, higher molecular weight CA inhibitor chemotypes that predominate in the literature.

Structural Biology Studies Investigating Sulfonamide Zinc-Binding Group Geometry

The unique combination of a 6-chloro electron-withdrawing group and an intramolecularly H-bonded N-aryl substituent provides a distinct sulfonamide zinc-binding group geometry that can be exploited in X-ray crystallography or cryo-EM studies of CA-inhibitor co-complexes [1]. Researchers investigating the structural determinants of CA isoform selectivity should consider this compound as a tool to probe how remote substituents influence the coordination geometry of the sulfonamide at the catalytic zinc ion.

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